3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine
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Overview
Description
3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a methoxyphenyl group, a thiazole ring, and an indolizin-2-amine moiety
Mechanism of Action
Target of Action
The compound (2-Amino-1-(4-(4-methoxyphenyl)thiazol-2-yl)indolizin-3-yl)(phenyl)methanone is a derivative of indole and thiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiazole derivatives have been associated with a wide range of biological activities . .
Mode of Action
Indole derivatives are known to interact with various receptors , and thiazole derivatives have been found to interact with DNA and topoisomerase II .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives have also been associated with a wide range of biological activities .
Result of Action
Based on the known activities of indole and thiazole derivatives, it can be inferred that this compound may have a wide range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Indolizin-2-amine Moiety: This step involves the cyclization of a suitable precursor to form the indolizin-2-amine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
[2-amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-30-18-12-10-16(11-13-18)19-15-31-25(27-19)21-20-9-5-6-14-28(20)23(22(21)26)24(29)17-7-3-2-4-8-17/h2-15H,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMBPGKRCOYKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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